molecular formula C6H10ClNO B1352398 3-chloro-N-cyclopropylpropanamide CAS No. 573994-60-2

3-chloro-N-cyclopropylpropanamide

Cat. No.: B1352398
CAS No.: 573994-60-2
M. Wt: 147.6 g/mol
InChI Key: PEEXBRLULOKKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-Chloro-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Safety and Hazards

3-chloro-N-cyclopropylpropanamide is classified as a combustible solid . Its safety data sheet can be viewed and downloaded for free at Echemi.com .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropylpropanamide typically involves the reaction of cyclopropylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+3-chloropropanoyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{3-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+3-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclopropylpropanamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers.

    Hydrolysis: Cyclopropylamine and 3-chloropropanoic acid.

    Reduction: Cyclopropylamine.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropylpropanamide depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropyl and amide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-hydroxybenzamide
  • 3-Chloro-N-methylbenzamide
  • 3-Chloro-N’,N’-dimethylbenzohydrazide
  • 3-Chloro-N-methylbenzenesulfonamide
  • 3-Chloro-N-cinnamylideneaniline

Uniqueness

3-Chloro-N-cyclopropylpropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable building block for the synthesis of compounds with specific biological activities and chemical properties.

Properties

IUPAC Name

3-chloro-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-4-3-6(9)8-5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXBRLULOKKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407316
Record name 3-chloro-N-cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573994-60-2
Record name 3-chloro-N-cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-cyclopropylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.